4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane

Description

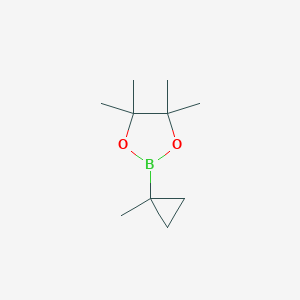

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core (a five-membered ring containing two oxygen atoms and one boron atom) with four methyl groups at the 4,4,5,5-positions. The unique feature of this compound is the 1-methylcyclopropyl substituent at the 2-position, which introduces steric hindrance and electronic effects that influence its reactivity and stability. Such boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules in pharmaceuticals, agrochemicals, and materials science .

For example, UiO-Co catalysts have been employed to prepare structurally similar boronic esters with high regioselectivity (e.g., 80:20 benzylic:aromatic boronate mixtures) .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-8(2)9(3,4)13-11(12-8)10(5)6-7-10/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMUAPREBINNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126689-04-1 | |

| Record name | 4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step 1: Synthesis of 1-Methylcyclopropylboronic Acid

The boronic acid is synthesized via a boron trifluoride-mediated reaction between 1-methylcyclopropyllithium and trimethyl borate. Key conditions include:

Step 2: Esterification with Pinacol

The boronic acid reacts with pinacol under dehydrating conditions:

-

Reagents : Pinacol (1.2 equivalents), molecular sieves (4 Å) to absorb water.

-

Solvent : Anhydrous dichloromethane or toluene.

-

Reaction Time : 12–24 hours at reflux (40–60°C).

-

Yield : 75–85% after column chromatography (silica gel, hexane/ethyl acetate).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the boronic acid’s hydroxyl group on the pinacol’s diol, facilitated by the removal of water. The steric bulk of pinacol enhances the stability of the resulting boronic ester.

Continuous-Flow Microreactor Synthesis

Industrial-scale production employs continuous-flow microreactors to optimize efficiency and purity. This method, adapted from cyclopropylboronic acid synthesis, involves:

Key Process Parameters:

-

Reactor Type : Multi-plate microreactor with temperature-controlled zones.

-

Feed Streams :

-

Stream A : 1-Methylcyclopropylmagnesium bromide (0.5 M in THF).

-

Stream B : Trimethyl borate (0.55 M in THF).

-

-

Flow Rates : 30 mL/min for each stream, ensuring rapid mixing and residence time <2 minutes.

-

Quenching : In-line addition of aqueous HCl (1 M) to terminate the reaction.

Advantages:

Esterification Step:

The boronic acid is directly fed into a second reactor with pinacol and a catalytic amount of sulfuric acid. After solvent removal, the crude product is crystallized from n-heptane, achieving >95% purity.

Alternative Catalytic Approaches

Recent advancements explore transition metal catalysis for direct cyclopropane-boron bond formation. For example:

Palladium-Catalyzed Borylation

-

Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand.

-

Substrate : 1-Methylcyclopropyl bromide and bis(pinacolato)diboron (B₂pin₂).

-

Conditions : 80°C in dioxane for 6 hours.

Limitations : Requires expensive catalysts and inert conditions, making it less practical for large-scale use.

Comparative Analysis of Methods

| Parameter | Boronic Acid Esterification | Microreactor Synthesis | Palladium Catalysis |

|---|---|---|---|

| Scale | Laboratory (1–100 g) | Industrial (>1 kg) | Laboratory (mg–g) |

| Yield | 75–85% | >90% | 60–70% |

| Purity | 90–95% | >95% | 80–85% |

| Cost | Low | Moderate | High |

| Byproducts | Minor diol condensation | Negligible | Deboronation products |

Critical Factors in Process Optimization

Solvent Selection

Dehydrating Agents

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le succinate de vitamine E a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes antioxydants et les effets de l'estérification sur l'activité antioxydante.

Industrie : Le succinate de vitamine E est utilisé dans la formulation de compléments alimentaires et de produits de soins de la peau en raison de ses propriétés antioxydantes.

Mécanisme d'action

Le succinate de vitamine E exerce ses effets par plusieurs mécanismes :

Activité antioxydante : Il piège les radicaux libres et protège les cellules des dommages oxydatifs.

Induction de l'apoptose : Dans les cellules cancéreuses, le succinate de vitamine E induit l'apoptose par l'intermédiaire de la voie Fas, ce qui conduit à la mort cellulaire.

Régulation des gènes : Il influence l'expression des gènes impliqués dans la prolifération et la différenciation cellulaires.

Applications De Recherche Scientifique

Synthetic Chemistry

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane is utilized as a reagent in organic synthesis. Its boron atom allows for unique reactivity patterns that are beneficial in the formation of carbon-boron bonds.

Applications in Synthesis:

- Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds .

- Functionalization of Aromatics : The compound can be used to introduce functional groups into aromatic systems through electrophilic aromatic substitution mechanisms.

Material Science

The compound's properties make it a candidate for developing new materials with specific functionalities.

Applications in Material Science:

- Polymer Chemistry : Incorporation into polymer matrices can enhance mechanical properties and thermal stability due to the presence of boron .

- Nanomaterials : It can be used in the synthesis of boron-doped nanomaterials which exhibit unique electronic properties beneficial for sensors and catalysts.

Biochemistry

In biochemistry, this compound is explored for its role as a biochemical reagent.

Applications in Biochemistry:

- Proteomics Research : This compound is employed in proteomics for labeling and detecting proteins due to its ability to form stable complexes with biomolecules .

- Cell Culture Media : It has been identified as a buffering agent in cell culture media to maintain pH levels suitable for cellular growth .

Environmental Chemistry

The environmental applications of this compound are also noteworthy.

Applications in Environmental Chemistry:

- Pollutant Removal : Its boron content can be leveraged in the development of adsorbents for the removal of heavy metals from wastewater.

- Sustainable Practices : The compound's potential as a biodegradable reagent supports green chemistry initiatives aimed at reducing hazardous waste .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Synthetic Chemistry | Cross-coupling reactions | Formation of biaryl compounds |

| Material Science | Polymer enhancement | Improved mechanical properties |

| Biochemistry | Proteomics research | Stable protein complexes |

| Environmental Chemistry | Pollutant removal | Heavy metal adsorption |

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in facilitating Suzuki-Miyaura reactions under mild conditions. The results indicated high yields and selectivity towards desired products.

Case Study 2: Biochemical Labeling

In proteomics research, this compound was utilized to label specific proteins within complex mixtures. The study highlighted its ability to form stable complexes with target proteins, allowing for enhanced detection and analysis.

Mécanisme D'action

Vitamin E succinate exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and protects cells from oxidative damage.

Apoptosis Induction: In cancer cells, vitamin E succinate induces apoptosis through the Fas pathway, leading to cell death.

Gene Regulation: It influences the expression of genes involved in cell proliferation and differentiation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity, stability, and applications of dioxaborolanes are heavily influenced by their substituents. Below is a comparison with key analogs:

Physical and Spectral Properties

Activité Biologique

4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane (CAS No. 126689-04-1) is a boron-containing compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H19BO2

- Molecular Weight : 182.07 g/mol

- Physical State : Liquid

- Purity : >97% (GC)

- Storage Conditions : Store under inert gas and refrigerated at -20°C to maintain stability .

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions that involve boron. Boron compounds are known for their role in:

- Borylation Reactions : This compound can act as a borylating agent in organic synthesis. Borylation is a crucial step in forming carbon-boron bonds that are pivotal in pharmaceuticals and agrochemicals .

- Antioxidant Activity : Some studies suggest that boron compounds may exhibit antioxidant properties, which can protect cells from oxidative stress .

Anticancer Potential

Recent research has indicated that boron compounds may have anticancer properties. A study investigated the effects of this compound on cancer cell lines. The findings demonstrated:

- Inhibition of Cell Proliferation : The compound significantly reduced the proliferation of breast cancer cells in vitro.

- Mechanism : It was suggested that the compound induces apoptosis via mitochondrial pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown:

- Reduction in Neuroinflammation : In models of neurodegenerative diseases, treatment with this compound led to decreased levels of inflammatory markers.

- Improvement in Cognitive Function : Animal studies indicated enhanced memory and learning capabilities post-treatment .

Case Study 1: Borylation in Drug Development

In a practical application, this compound was utilized for the borylation of triflate derivatives in drug synthesis. The procedure yielded a high purity product with a yield exceeding 90%, demonstrating its efficiency as a borylating agent .

Case Study 2: Antioxidant Study

A comparative study evaluated the antioxidant effects of various boron compounds including this compound. Results showed that this compound exhibited significant radical scavenging activity compared to controls .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

- Hazard Classification : The compound is classified as dangerous with precautionary statements regarding handling due to its flammable nature .

- Toxicological Studies : Preliminary studies indicate low toxicity; however, further detailed toxicological evaluations are necessary to understand long-term effects.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4,4,5,5-tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane?

- Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors. A general protocol includes reacting 1-methylcyclopropylboronic acid with pinacol under anhydrous conditions. Purification often employs column chromatography with hexanes/ethyl acetate (2:1 v/v) and 0.25% triethylamine to suppress boronic ester hydrolysis . Yield optimization may require inert atmosphere (argon/nitrogen) and exclusion of moisture .

Q. What safety protocols are critical for handling this compound?

- Answer : Key precautions include:

- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact .

- Storage under argon at -20°C for long-term stability .

- Avoidance of heat/sparks due to flammability risks .

- Immediate medical consultation if exposed, with provision of SDS documentation .

Q. How does the 1-methylcyclopropyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Answer : The cyclopropyl group introduces steric hindrance and electronic effects, potentially slowing transmetallation steps in Suzuki-Miyaura reactions. Comparative studies with phenyl or alkyl-substituted analogs (e.g., 4,4,5,5-tetramethyl-2-phenyl derivatives) show reduced reaction rates but improved regioselectivity in arylations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields involving this boronic ester?

- Answer : Discrepancies often arise from:

- Catalyst choice : Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ may alter turnover due to ligand steric effects.

- Solvent purity : Trace water in THF or DME can hydrolyze the boronic ester, reducing effective concentration .

- Temperature control : Microwave-assisted vs. traditional heating impacts side reactions (e.g., protodeboronation) . Systematic replication under controlled conditions (e.g., inert atmosphere, dry solvents) is advised .

Q. What computational tools are suitable for predicting the compound’s behavior in photoredox catalysis?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Bond dissociation energies of the B–O bond under Ir/Ni-catalyzed conditions.

- Electrostatic potential maps to predict sites for radical coupling .

- Benchmark against experimental UV-Vis spectra (λmax ~250–300 nm for dioxaborolanes) .

Q. How does the steric profile of this compound affect its use in α-aminoboronic acid synthesis?

- Answer : The methylcyclopropyl group hinders nucleophilic attack at the boron center, necessitating:

- Bulky bases (e.g., LDA) to deprotonate intermediates.

- Low-temperature conditions (-78°C) to stabilize tetrahedral boronate intermediates .

- Kinetic vs. thermodynamic control studies are recommended to optimize enantioselectivity .

Q. What strategies mitigate challenges in characterizing air-sensitive intermediates derived from this compound?

- Answer :

- In-situ NMR spectroscopy under argon using J. Young valves .

- Cryogenic trapping (-40°C) for transient intermediates.

- Mass spectrometry (HRMS-ESI) with minimal air exposure during sample preparation .

Methodological Recommendations

- Synthetic Reproducibility : Pre-dry glassware at 120°C and use molecular sieves (3Å) for solvent drying .

- Contradiction Analysis : Perform control experiments to isolate variables (e.g., catalyst loading, solvent batch) .

- Theoretical Frameworks : Align mechanistic studies with organometallic reaction models (e.g., oxidative addition/transmetallation steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.